1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with ethyl chloroformate and other reagents. The typical synthetic route involves the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through cyclization reactions.
Introduction of ethyl groups: Ethyl groups are introduced at the 1 and 3 positions of the piperidine ring using ethyl chloroformate in the presence of a base such as triethylamine.
Oxidation: The resulting intermediate is oxidized to form the 4-oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution reagents: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Hydroxyl derivatives: From reduction reactions.
Substituted piperidines: From substitution reactions.
Further oxidized products: From oxidation reactions.
Scientific Research Applications
1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological research: It is used in the study of enzyme interactions and metabolic pathways.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 4-hydroxypiperidine-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of an oxo group.
1,3-Diethyl 4-methylpiperidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an oxo group.
1,3-Diethyl 4-aminopiperidine-1,3-dicarboxylate: Similar structure but with an amino group instead of an oxo group.
Uniqueness
1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-oxo group allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Biological Activity
1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate is a piperidine derivative known for its potential applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural features, which confer various biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H19NO5. The compound features a six-membered piperidine ring with two ethyl groups and a 4-oxo substituent. This structure is crucial for its biological activity and reactivity in synthetic pathways.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can act as an inhibitor or activator depending on the target:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections .
- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways that affect cell growth and proliferation .
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further drug development .
- Antiproliferative Effects : The compound has demonstrated antiproliferative activity in vitro against certain cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activities
Notable Research Findings
- A study reported that derivatives of piperidone with similar structures exhibited significant activity against Trypanosoma brucei brucei. The low toxicity observed suggests potential for therapeutic applications in treating parasitic infections .
- Another investigation into the compound's mechanism revealed that it could effectively inhibit the replication of HIV-I in vitro, indicating its promise as a lead compound for antiviral drug development .
Synthetic Routes and Applications
The synthesis of this compound involves multi-step processes including:
- Formation of the Piperidine Ring : Initiated from suitable precursors like 4-piperidone.
- Introduction of Ethyl Groups : Achieved using ethyl chloroformate under basic conditions.
- Oxidation : To introduce the 4-oxo group necessary for biological activity.
These synthetic approaches not only yield the target compound but also allow for modifications that can enhance its biological properties.
Properties
IUPAC Name |
diethyl 4-oxopiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-3-16-10(14)8-7-12(6-5-9(8)13)11(15)17-4-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGHILIGDLQRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.